N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves several steps. One common synthetic route includes the reaction of 3-methylbenzyl chloride with piperidine to form N-(3-methylbenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Scientific Research Applications
N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can be compared with other piperidine derivatives, such as:
N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide: Known for its analgesic properties.
N-(piperidin-4-yl)benzamide: Studied for its anticancer activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.
Biological Activity
N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety linked to a piperidine ring substituted with a 3-methylphenyl group. Its molecular formula is C15H20N2O2S with a molecular weight of approximately 300.4 g/mol. The structure is characterized by the following key functional groups:
- Cyclopropane : A three-membered carbon ring that contributes to the compound's unique reactivity.
- Sulfonamide : Known for its antibacterial properties.
- Piperidine : A six-membered nitrogen-containing ring that enhances biological activity.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM .
Table 1: Antimicrobial Activity of Related Compounds
Compound ID | MIC (μM) | Target Organism |
---|---|---|
3g | 0.21 | Pseudomonas aeruginosa |
3f | 0.25 | Escherichia coli |
3c | 0.30 | Micrococcus luteus |
The biological activity of this compound is largely attributed to its interaction with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies indicate that it forms multiple hydrogen bonds with critical residues at the active site of these enzymes, which is essential for bacterial DNA replication and cell wall synthesis .
Anticancer Activity
In addition to its antimicrobial properties, preliminary research suggests potential anticancer activity. Compounds in this class have been evaluated for their effects on various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of related sulfonamide derivatives on human cancer cell lines using the MTT assay. Results indicated that certain derivatives significantly inhibited cell proliferation compared to controls, suggesting potential as therapeutic agents in oncology .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound has been assessed through in silico models. Parameters such as absorption, distribution, metabolism, and excretion (ADME) suggest favorable characteristics for drug development:
- Absorption : High predicted bioavailability.
- Solubility : Moderate solubility in water.
- Metabolism : Predicted metabolic stability in liver microsomes.
These properties indicate that this compound may be a viable candidate for further development as an antimicrobial or anticancer agent.
Properties
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-3-2-4-14(11-13)12-18-9-7-15(8-10-18)17-21(19,20)16-5-6-16/h2-4,11,15-17H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDPZUCPJKDLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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